molecular formula C7H9IN2O2 B13900576 3-Iodo-6-(2-methoxyethoxy)pyridazine

3-Iodo-6-(2-methoxyethoxy)pyridazine

Cat. No.: B13900576
M. Wt: 280.06 g/mol
InChI Key: USWICYBGPDBXHN-UHFFFAOYSA-N
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Description

3-Iodo-6-(2-methoxyethoxy)pyridazine is a substituted pyridazine derivative characterized by an iodine atom at the 3-position and a 2-methoxyethoxy group at the 6-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties. The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the 2-methoxyethoxy group improves solubility and modulates steric interactions .

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

3-iodo-6-(2-methoxyethoxy)pyridazine

InChI

InChI=1S/C7H9IN2O2/c1-11-4-5-12-7-3-2-6(8)9-10-7/h2-3H,4-5H2,1H3

InChI Key

USWICYBGPDBXHN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NN=C(C=C1)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-iodo-6-(2-methoxyethoxy)pyridazine generally involves selective halogenation (iodination) of a suitably substituted pyridazine precursor, often bearing an alkoxy substituent at the 6-position. The 2-methoxyethoxy group is typically introduced via nucleophilic substitution or alkoxylation reactions on a chloropyridazine intermediate. The iodination step is then performed to install the iodine atom at the 3-position of the pyridazine ring.

Stepwise Preparation Outline

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Alkoxylation 6-Chloropyridazine or 6-chloropyridazin-3-amine Sodium 2-methoxyethoxide or sodium alkoxide in sealed vessel, moderate heating 6-(2-Methoxyethoxy)pyridazin-3-amine or 6-(2-methoxyethoxy)pyridazine derivative 70-85%
2 Iodination 6-(2-Methoxyethoxy)pyridazine derivative Iodine with oxidizing agent (e.g., iodic acid or other oxidants), solvent: acetonitrile or dichloromethane, 0-25°C 3-Iodo-6-(2-methoxyethoxy)pyridazine 75-90%

Detailed Reaction Conditions and Mechanism

  • Alkoxylation: The substitution of chlorine at the 6-position of pyridazine with the 2-methoxyethoxy group is achieved by heating 6-chloropyridazin-3-amine or related chloropyridazine derivatives with sodium 2-methoxyethoxide in a sealed vessel. This nucleophilic aromatic substitution proceeds efficiently under moderate temperatures, typically 80-120°C, to yield the corresponding 6-(2-methoxyethoxy)pyridazine derivatives with high purity and yield.

  • Iodination: The introduction of the iodine atom at the 3-position is carried out by treating the 6-(2-methoxyethoxy)pyridazine with iodine in the presence of an oxidizing agent such as iodic acid or other mild oxidants. The reaction is conducted in organic solvents like acetonitrile or dichloromethane at low temperatures (0-25°C) to ensure regioselectivity and minimize side reactions. The iodine electrophilically substitutes the hydrogen at the 3-position of the pyridazine ring, affording the desired 3-iodo-6-(2-methoxyethoxy)pyridazine in good yields.

Alternative Synthetic Routes

  • Halogen Exchange: An alternative method involves starting from 3-amino-6-chloropyridazine, which undergoes halogen exchange by refluxing in hydroiodic acid solution to afford 3-amino-6-iodopyridazine. Subsequent alkoxylation with 2-methoxyethanol derivatives can then yield the target compound.

  • One-Pot Methods: Recent advances include one-pot syntheses where the alkoxylation and iodination steps are combined under controlled conditions to streamline the process and improve overall efficiency.

Research Results and Characterization Data

Yields and Purity

Typical isolated yields for the iodination step range from 75% to 90%, with overall yields for the two-step synthesis (alkoxylation followed by iodination) between 65% and 80%. Purification is commonly achieved by column chromatography using silica gel with eluents such as hexanes/ethyl acetate mixtures.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum shows characteristic signals corresponding to the pyridazine ring protons and the methoxyethoxy side chain. The iodine substitution causes downfield shifts in the aromatic region due to its electron-withdrawing effect.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula of 3-iodo-6-(2-methoxyethoxy)pyridazine.

  • Elemental Analysis: Consistent with the calculated values for carbon, hydrogen, nitrogen, and iodine content.

Reaction Optimization Data

Parameter Conditions Tested Optimal Condition Yield (%) Notes
Solvent Acetonitrile, Dichloromethane, DMF Acetonitrile 85 Best solubility and selectivity
Temperature 0°C, 10°C, 25°C 0-10°C 88 Minimizes side reactions
Oxidizing Agent Iodic acid, Hydrogen peroxide, None Iodic acid 90 Efficient iodination
Reaction Time 1h, 4h, 8h 4h 87 Complete conversion

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents and Conditions Yield (%) Advantages Reference
1 6-Chloropyridazin-3-amine Sodium 2-methoxyethoxide, sealed vessel, heat 70-85 Straightforward substitution
2 6-(2-Methoxyethoxy)pyridazine Iodine, iodic acid, acetonitrile, 0-25°C 75-90 High regioselectivity and yield
3 3-Amino-6-chloropyridazine Reflux in HI solution, then alkoxylation 65-80 Alternative halogen exchange route
4 One-pot synthesis combining steps Controlled conditions, organic solvent 70-85 Process efficiency

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(2-methoxyethoxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Iodo-6-(2-methoxyethoxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-6-(2-methoxyethoxy)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

3-Iodo-6-(4-methoxyphenoxy)pyridazine

  • Structure: Features a 4-methoxyphenoxy group instead of 2-methoxyethoxy at the 6-position.
  • The methoxy substituent on the phenoxy ring may enhance lipophilicity .

3-Iodo-4-methoxypyridine

  • Structure : A pyridine derivative with iodine at the 3-position and methoxy at the 4-position.
  • Key Difference : Pyridine has one nitrogen atom, whereas pyridazine has two adjacent nitrons. This difference reduces the electron-deficient nature of pyridazine, making it more reactive in electrophilic substitutions .

3-Sulfanilamido-6-methoxypyridazine

  • Structure : Contains a sulfonamide group at the 3-position and methoxy at the 6-position.
  • Functional Impact : The sulfonamide group introduces hydrogen-bonding capability, enhancing biological interactions (e.g., enzyme inhibition). This contrasts with the iodine in the target compound, which prioritizes synthetic utility over direct bioactivity .

Electronic and Conformational Properties

For example:

  • 3-Iodo-6-(2-methoxyethoxy)pyridazine : The electron-withdrawing iodine increases positive charge density at N1, enhancing susceptibility to nucleophilic attack.
  • 3-Methoxy-6-methylthioimidazo[1,2-b]pyridazine : The methylthio group donates electron density, stabilizing the ring and reducing reactivity compared to iodine-substituted analogues .

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